molecular formula C11H7ClF2N4 B11085806 2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B11085806
M. Wt: 268.65 g/mol
InChI Key: YSMFHDFNHXGZQE-UHFFFAOYSA-N
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Description

2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The presence of chloro, difluoro-methyl, imino, and carbonitrile groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a formamidine precursor.

    Introduction of the Chloro-difluoro-methyl Group: This step often involves the use of chlorodifluoromethane under specific conditions to introduce the chloro-difluoro-methyl group.

    Formation of the Imino Group: The imino group can be introduced through a reaction with an appropriate amine or imine precursor.

    Addition of the Carbonitrile Group: This can be achieved through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
  • 2-(Difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
  • 2-(Chloro-difluoro-methyl)-4-amino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Uniqueness

2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to the presence of both chloro and difluoro-methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the pyrido[1,2-a]pyrimidine core makes this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C11H7ClF2N4

Molecular Weight

268.65 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-4-imino-8-methylpyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H7ClF2N4/c1-6-2-3-18-8(4-6)17-9(11(12,13)14)7(5-15)10(18)16/h2-4,16H,1H3

InChI Key

YSMFHDFNHXGZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=N)N2C=C1)C#N)C(F)(F)Cl

Origin of Product

United States

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